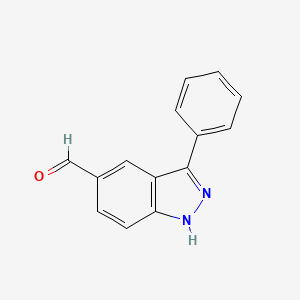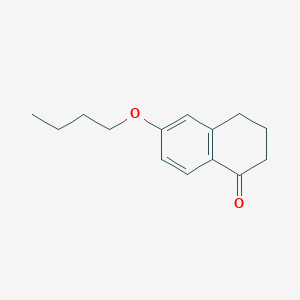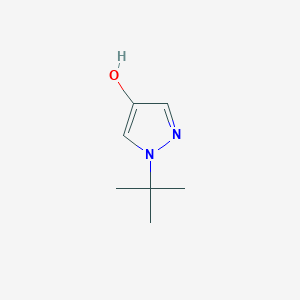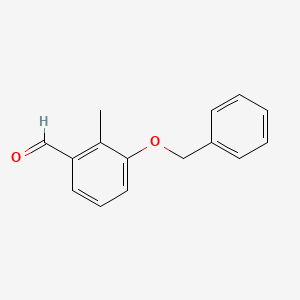
3-(苄氧基)-2-甲基苯甲醛
描述
3-(Benzyloxy)-2-methylbenzaldehyde is a chemical compound used as a pharmaceutical intermediate .
Chemical Reactions Analysis
Benzylic compounds are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . They are also susceptible to oxidative degradation .科学研究应用
荧光 pH 传感器
Saha 等人(2011 年)的一项研究引入了一种作为高选择性荧光 pH 传感器的化合物,这对于研究生物细胞器很有价值。该化合物(未直接命名为 3-(苄氧基)-2-甲基苯甲醛)在 pH 值为 4.2 至 8.3 的范围内显示荧光强度增加 250 倍,表明其在各种科学和生物医学研究环境中进行灵敏 pH 测量的潜在应用 (Saha 等人,2011 年)。
催化氧化
Wu 等人(2016 年)讨论了水溶性 2N2O-Cu(II) 络合物在水中将苄醇催化氧化为相应醛的用途,获得了高产率。该过程表现出广泛的底物范围和高官能团耐受性,这对于绿色化学和可持续工业过程至关重要。该研究突出了 3-(苄氧基)-2-甲基苯甲醛在环境友好条件下合成芳香醛中的潜在应用 (Wu 等人,2016 年)。
溴化反应
Otterlo 等人(2004 年)探讨了 3-羟基苯甲醛的溴化及其结果,导致意外形成 2-溴-3-羟基苯甲醛,然后将其转化为涉及 2-(苄氧基) 组分的衍生物。该研究表明了 3-(苄氧基)-2-甲基苯甲醛在合成化学中的复杂反应和潜在应用,尤其是在溴化化合物和进一步衍生物的形成中 (Otterlo 等人,2004 年)。
衍生物的合成
Yong-zhong(2011 年)报道了通过一系列反应从 3-甲氧基苯酚合成 4-苄氧基-2-甲氧基苯甲醛,总体收率达到 82.26%。该研究深入了解了有利于生产 3-(苄氧基)-2-甲基苯甲醛衍生物的合成路线和条件,这可能与有机合成和材料科学中的各种应用相关 (Yong-zhong,2011 年)。
抗癌活性
Lin 等人(2005 年)研究了苄氧基苯甲醛衍生物对 HL-60 细胞的抗癌活性。该研究发现,对于几种衍生物,在低浓度下具有显着活性,表明 3-(苄氧基)-2-甲基苯甲醛及其衍生物在癌症治疗和研究中具有潜在的治疗应用 (Lin 等人,2005 年)。
安全和危害
作用机制
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its potential role in sm cross-coupling reactions .
Result of Action
Given its potential role in sm cross-coupling reactions, it could potentially contribute to the formation of new carbon–carbon bonds .
生化分析
Biochemical Properties
3-(Benzyloxy)-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the activation of adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling pathways . The interaction between 3-(Benzyloxy)-2-methylbenzaldehyde and adenyl cyclase enhances the production of cAMP, which in turn regulates various physiological processes such as metabolism, gene expression, and cell growth.
Cellular Effects
The effects of 3-(Benzyloxy)-2-methylbenzaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cAMP . The increased levels of cAMP can lead to alterations in gene expression, affecting the transcription of genes involved in cellular metabolism and growth. Additionally, 3-(Benzyloxy)-2-methylbenzaldehyde has been observed to impact cellular metabolism by enhancing the breakdown of glycogen to glucose, thereby providing energy for cellular activities.
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)-2-methylbenzaldehyde exerts its effects through binding interactions with adenyl cyclase . This binding activates the enzyme, leading to an increase in cAMP production. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in their activity and function. This cascade of events ultimately leads to alterations in cellular processes such as metabolism, gene expression, and cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzyloxy)-2-methylbenzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-(Benzyloxy)-2-methylbenzaldehyde can lead to sustained increases in cAMP levels, resulting in persistent changes in cellular function. These changes include enhanced metabolic activity and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)-2-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve energy production . At high doses, it can lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit significant changes in cellular function. Beyond this threshold, the effects become more pronounced and potentially harmful.
Metabolic Pathways
3-(Benzyloxy)-2-methylbenzaldehyde is involved in several metabolic pathways, particularly those related to energy production and utilization . It interacts with enzymes such as adenyl cyclase and protein kinase A, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of various metabolites, including glucose and ATP, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(Benzyloxy)-2-methylbenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of 3-(Benzyloxy)-2-methylbenzaldehyde within cells is crucial for its activity, as it needs to reach its target enzymes and proteins to modulate their function.
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)-2-methylbenzaldehyde is primarily within the cytoplasm, where it interacts with adenyl cyclase and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications ensure that 3-(Benzyloxy)-2-methylbenzaldehyde reaches its intended targets, allowing it to effectively modulate cellular processes.
属性
IUPAC Name |
2-methyl-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBHJJWANLNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580249 | |
| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918524-14-8 | |
| Record name | 2-Methyl-3-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

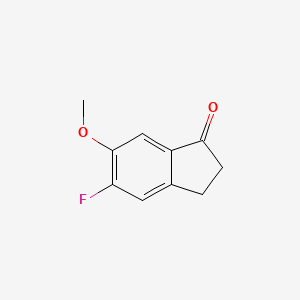
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)
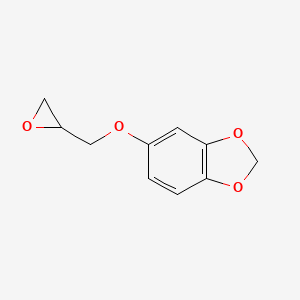

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)
